2-Fluoro-pyridine-3-sulfonyl chloride

概要

説明

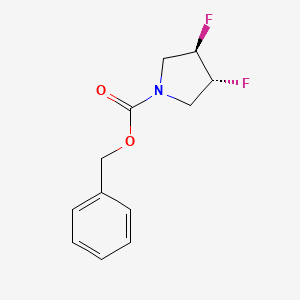

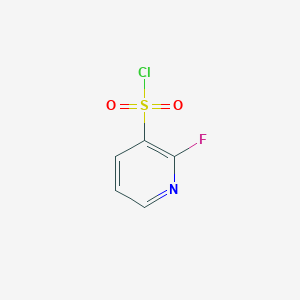

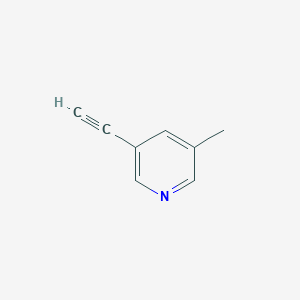

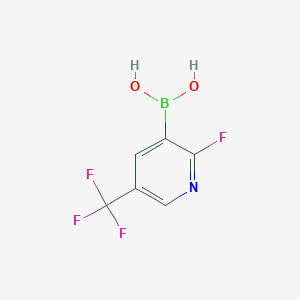

2-Fluoro-pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1089330-70-0 . It has a molecular weight of 195.6 and its IUPAC name is 2-fluoro-3-pyridinesulfonyl chloride . It is a yellow/brown low melting solid .

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride can be carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . This method has the advantages of low cost, high product content, convenient operation, and less waste, making it suitable for industrial scale-up production .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H . The InChI key is MSOAVTSXBMHOEM-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical And Chemical Properties Analysis

This compound is a yellow/brown low melting solid . It is stored at refrigerated temperatures .科学的研究の応用

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

2-Fluoro-pyridine-3-sulfonyl chloride is utilized in the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A study by Tucker, Chenard, and Young (2015) developed a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the reagent's utility. This method was also expanded to rapidly access other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).

Development of Fluorinated Polyamides

Liu et al. (2013) synthesized a new diamine containing pyridine and trifluoromethylphenyl groups, which was used to prepare fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrated high thermal stability, flexibility, and low dielectric constants, highlighting the compound's potential in polymer science (Liu et al., 2013).

Facilitating Copper-Mediated Fluoroalkylation

Zhao et al. (2012) found that the (2-pyridyl)sulfonyl group, such as in this compound, plays a multifunctional role in the preparation of fluorinated products. It aids in copper-mediated cross-coupling reactions and enables further transformations of the coupling products, thus aiding in the synthesis of diverse fluorinated compounds (Zhao, Gao, Ni, & Hu, 2012).

Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride

Moosavi‐Zare et al. (2013) synthesized a novel ionic liquid, sulfonic acid functionalized pyridinium chloride, used as an efficient catalyst for synthesizing various organic compounds. This showcases another application of pyridine-based sulfonic acids in catalysis (Moosavi‐Zare et al., 2013).

Transition-Metal-Free Amination

Balkenhohl et al. (2017) reported the transition-metal-free amination of pyridine-2-sulfonyl chloride and related N-heterocycles using magnesium amides, showcasing its utility in organic synthesis and functional group transformations (Balkenhohl, François, Roman, Quinio, & Knochel, 2017).

Ruthenium-Catalyzed Remote C-H Sulfonylation

Ramesh and Jeganmohan (2017) described a ruthenium-catalyzed remote sulfonylation using aromatic sulfonyl chlorides, including this compound. This method offers new pathways for functionalizing N-aryl-2-aminopyridines (Ramesh & Jeganmohan, 2017).

Synthesis and Electrochemical Properties of Indole-Based-Sulfonamide Derivatives

Ibrahim et al. (2020) synthesized a series of indole-based-sulfonamide derivatives by treating 5-fluoro-1H-indole-3-carbohydrazide with various aryl-sulfonyl chlorides in the presence of pyridine, exploring their electrochemical properties and potential biological relevance (Ibrahim, Taha, Almandil, Kawde, & Nawaz, 2020).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314; H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Fluoropyridines, such as 2-Fluoro-pyridine-3-sulfonyl chloride, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

作用機序

Target of Action

Sulfonyl chlorides are generally known to be reactive towards nucleophiles due to the good leaving group, chloride . This suggests that 2-Fluoro-pyridine-3-sulfonyl chloride may interact with nucleophilic sites in biological systems .

Mode of Action

Sulfonyl chlorides, including this compound, are typically electrophilic and can undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the sulfur atom, displacing the chloride ion .

Biochemical Pathways

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which may suggest potential involvement in complex biochemical pathways.

Result of Action

Safety data sheets indicate that it may cause severe skin burns, eye damage, and respiratory irritation . These effects suggest that this compound can interact with biological tissues, leading to cellular damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and the presence of other chemical species, can affect its reactivity . Furthermore, its physical form (a yellow/brown low melting solid ) and storage conditions (refrigerated ) can also impact its stability and reactivity.

特性

IUPAC Name |

2-fluoropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOAVTSXBMHOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1089330-70-0 | |

| Record name | 2-fluoropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)